
Simethicone
Vue d'ensemble
Description
Le siméthicone est un tensioactif à base de silicium principalement utilisé comme anti-moussant pour soulager les symptômes associés à une accumulation excessive de gaz dans le tube digestif. Il agit en diminuant la tension superficielle des bulles de gaz, ce qui facilite leur élimination de l’organisme . Le siméthicone est utilisé depuis les années 1940 et a été approuvé par la FDA en 1952 .
Mécanisme D'action
Le siméthicone agit en diminuant la tension superficielle des bulles de gaz dans le tube digestif, ce qui permet leur coalescence et leur expulsion plus facile . Il n’est pas absorbé par voie systémique et agit localement dans le tube digestif . Les propriétés tensioactives du composé lui permettent de décomposer les bulles de gaz en tailles plus petites et plus faciles à gérer .
Applications De Recherche Scientifique
Simethicone has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used to relieve bloating, pressure, and cramps caused by gas . It is also used as part of bowel preparation for colonoscopies . In scientific research, this compound is used to improve gastric cleanness for esophagogastroduodenoscopy procedures . Additionally, it is employed in the management of early abdominal distension after laparoscopic cholecystectomy .
Analyse Biochimique
Biochemical Properties
Simethicone does not undergo any biochemical reactions in the body. It does not interact with enzymes, proteins, or other biomolecules. Instead, it acts physically to reduce the surface tension of gas bubbles in the gastrointestinal tract .
Cellular Effects
This compound does not have any direct effects on cells or cellular processes. It does not influence cell function, cell signaling pathways, gene expression, or cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is purely physical. It reduces the surface tension of gas bubbles, allowing them to coalesce into larger bubbles that can be passed more easily from the body .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound is stable and does not degrade over time. It does not have any long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound do not vary with different dosages in animal models. It is not absorbed into the body and does not have any threshold effects or toxic or adverse effects at high doses .
Metabolic Pathways
This compound is not involved in any metabolic pathways. It does not interact with any enzymes or cofactors and does not affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is not transported or distributed within cells or tissues. It does not interact with any transporters or binding proteins and does not affect its localization or accumulation .
Subcellular Localization
This compound does not have a subcellular localization. It does not have any effects on its activity or function and does not contain any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Voies synthétiques et conditions de réaction : Le siméthicone est généralement préparé en mélangeant et en agitant de la silice avec de la diméthicone. Le mélange est ensuite homogénéisé à l’aide d’un homogénéisateur haute pression pour obtenir le produit final . Une autre méthode consiste à formuler une émulsion de siméthicone qui contient 4 % de siméthicone, 1,5 % de stéarate de polyoxyl (40) ester, 1,0 % de stéarate de glycéryle, 0,15 % de carbomer et 0,07 % d’acide sorbique. Le pH est ajusté à 5,0-6,0 avec une solution d’hydroxyde de sodium .
Méthodes de production industrielle : En milieu industriel, le siméthicone est produit en combinant du polydiméthylsiloxane avec de la silice. Le mélange est ensuite soumis à des procédés tels que l’homogénéisation et l’émulsification pour obtenir la consistance et la stabilité souhaitées .
Analyse Des Réactions Chimiques
Types de réactions : Le siméthicone subit principalement des interactions physiques plutôt que des réactions chimiques en raison de sa nature inerte. Il ne participe pas à des réactions d’oxydation, de réduction ou de substitution dans des conditions normales.
Réactifs et conditions courants : Le siméthicone est stable dans une large gamme de conditions et ne réagit pas avec les réactifs courants. Il est souvent utilisé dans des formulations avec d’autres composés sans subir de modifications chimiques .
Principaux produits formés : Étant donné que le siméthicone ne subit pas de réactions chimiques significatives, aucun produit majeur n’est formé à partir de ses interactions. Sa fonction principale est d’agir comme un tensioactif pour réduire les bulles de gaz dans le tube digestif .
Applications de recherche scientifique
Le siméthicone a un large éventail d’applications en recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie. En médecine, il est utilisé pour soulager les ballonnements, la pression et les crampes causés par les gaz . Il est également utilisé dans le cadre de la préparation du côlon pour les coloscopies . En recherche scientifique, le siméthicone est utilisé pour améliorer la propreté gastrique lors des procédures d’œsophagogastroduodénoscopie . Il est également utilisé dans la prise en charge de la distension abdominale précoce après une cholécystectomie laparoscopique .
Comparaison Avec Des Composés Similaires
Composés similaires :
- Diméthicone
- Polydiméthylsiloxane
- Diméthicone activée
Comparaison : Le siméthicone est unique en son genre par sa capacité à agir comme un anti-moussant sans être absorbé par voie systémique. Contrairement à la diméthicone et au polydiméthylsiloxane, qui sont principalement utilisés comme lubrifiants et agents de conditionnement, le siméthicone est spécifiquement formulé pour réduire les bulles de gaz dans le tube digestif . Son efficacité pour soulager les symptômes de ballonnement et de gaz en fait un choix privilégié dans les applications médicales .
Propriétés
IUPAC Name |
dioxosilane;methoxy-dimethyl-trimethylsilyloxysilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18O2Si2.O2Si/c1-7-10(5,6)8-9(2,3)4;1-3-2/h1-6H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTWCFIAVKBGOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(C)O[Si](C)(C)C.O=[Si]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18O4Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble in water, Insoluble in alcohol | |
| Record name | Simethicone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3906 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.98 /Polydimethyl Silicones/ | |
| Record name | Simethicone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3906 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Simethicone is a surfactant that decreases the surface tension of gas bubbles in the gastrointestinal tract, more easily allowing gas to exit the body., The clinical use of simethicone is based on its antifoam properties. Silicone antifoams spread on the surface of aqueous liquids, forming a film of low surface tension and thus causing collapse of foam bubbles. Simethicone reportedly allows mucus-surrounded gas bubbles in the GI tract to coalesce and be expelled. | |
| Record name | Simethicone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09512 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Simethicone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3906 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Gray, translucent, viscous liquid, Liquid | |
CAS No. |
8050-81-5 | |
| Record name | Simethicone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09512 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Simethicone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.016 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Isopropanol-Silicon | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Simethicone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3906 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


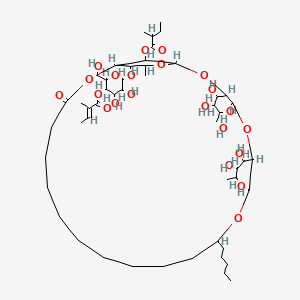
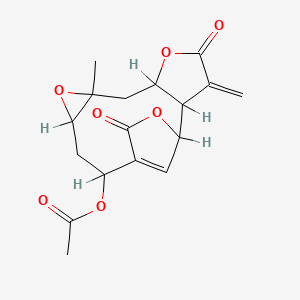
![2-Methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile](/img/structure/B1680892.png)

![N-[(1S)-1-[4-[[4-Methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]sulfonyl]phenyl]ethyl]methanesulfonamide](/img/structure/B1680896.png)
![(5R,6R)-3-(2-aminoethylsulfanyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1680897.png)


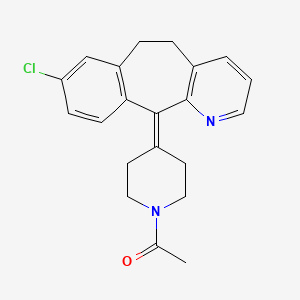
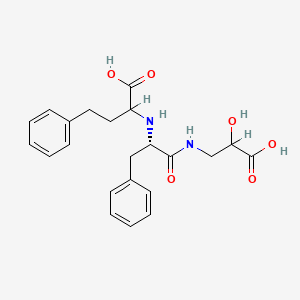
![10-(3-Chlorophenyl)-6,8,9,10-tetrahydrobenzo[b][1,8]naphthyridin-5(7h)-one](/img/structure/B1680905.png)
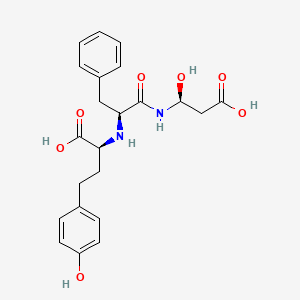
![4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-pentan-3-yl-1,2,4-triazol-3-one](/img/structure/B1680909.png)
![1,4,6,9-Tetramethylpyrido[3,2-G]quinoline-2,5,8,10-tetrone](/img/structure/B1680912.png)
